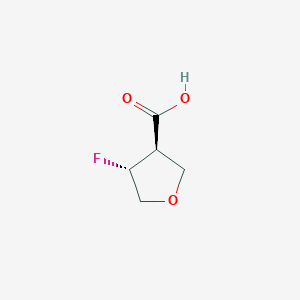
trans-4-Fluorotetrahydrofuran-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Fluorotetrahydrofuran-3-carboxylic acid: is an organic compound with a unique structure that includes a fluorine atom and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluorotetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Fluorotetrahydrofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, trans-4-Fluorotetrahydrofuran-3-carboxylic acid is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which trans-4-Fluorotetrahydrofuran-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially altering biological pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound also contains a fluorine atom and a carboxylic acid group, but with a different ring structure.
Furan-3-carboxylic acid: A related compound with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: trans-4-Fluorotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluorine atom and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H7FO3 |
|---|---|
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
(3R,4R)-4-fluorooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
InChI-Schlüssel |
SGMXGNVDKCRUNA-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CO1)F)C(=O)O |
Kanonische SMILES |
C1C(C(CO1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















